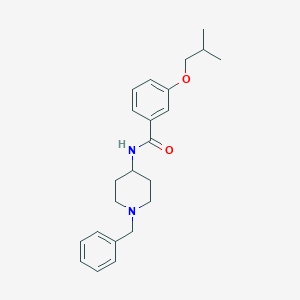![molecular formula C17H18N2O2S B240774 N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 is a promising candidate for the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer.
Wirkmechanismus
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide inhibits the activity of BMI-1 by binding to its N-terminal domain, which is responsible for its interaction with other proteins. This binding prevents BMI-1 from interacting with other proteins, leading to its inactivation. Inhibition of BMI-1 activity leads to the downregulation of various oncogenic pathways, including the Wnt/β-catenin pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have potent anti-cancer activity in various in vitro and in vivo models. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and lung cancer. N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has also been shown to inhibit the activity of cancer stem cells, which are responsible for the initiation and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using commercially available starting materials. It has high potency and selectivity for BMI-1, making it an ideal tool for studying the role of BMI-1 in cancer. However, N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has some limitations. It has poor solubility in water, which can limit its use in in vivo experiments. It also has a short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has several potential future directions for research. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide. Additionally, N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide can be used in combination with other anti-cancer agents to enhance its effectiveness. Finally, N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide can be studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases.
Synthesemethoden
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide can be synthesized using a one-pot reaction from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with 3-(1-piperidinylcarbonyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography to obtain pure N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1 (B-lymphoma Mo-MLV insertion region 1 homolog), a protein that plays a crucial role in the self-renewal and survival of cancer stem cells. N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of BMI-1, leading to the elimination of cancer stem cells.
Eigenschaften
Produktname |
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C17H18N2O2S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-[3-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H18N2O2S/c20-16(15-8-5-11-22-15)18-14-7-4-6-13(12-14)17(21)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2,(H,18,20) |
InChI-Schlüssel |
YSOYNNYHGGNPMF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



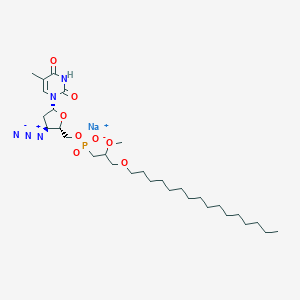
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)
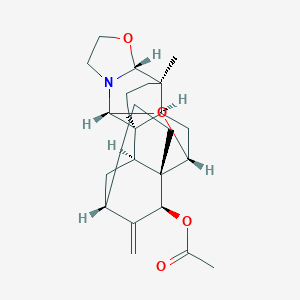
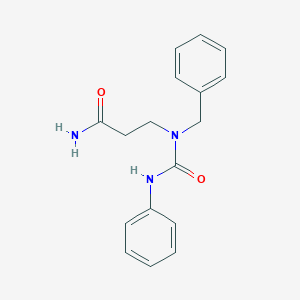
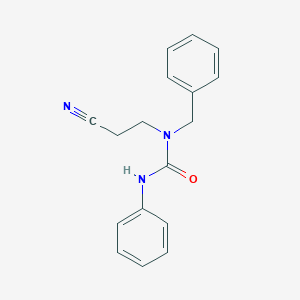
![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
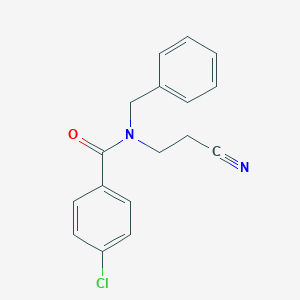
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
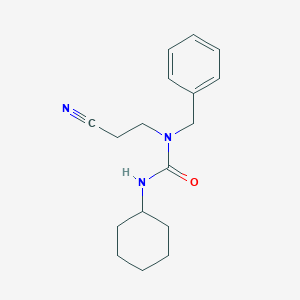
![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
